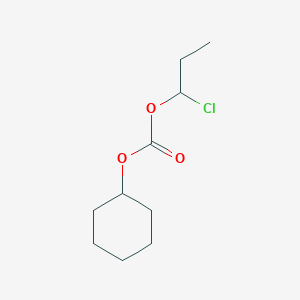

1-chloropropyl cyclohexyl carbonate

Description

1-Chloropropyl cyclohexyl carbonate is an organochlorine carbonate ester characterized by a chloropropyl group (-CH₂CH₂CH₂Cl) linked to a cyclohexyl carbonate moiety. These compounds are typically used as intermediates in pharmaceutical synthesis, such as in the production of angiotensin II receptor antagonists (e.g., candesartan cilexetil) . The cyclohexyl group enhances lipophilicity, while the chlorinated alkyl chain influences reactivity and stability.

Propriétés

Formule moléculaire |

C10H17ClO3 |

|---|---|

Poids moléculaire |

220.69 g/mol |

Nom IUPAC |

1-chloropropyl cyclohexyl carbonate |

InChI |

InChI=1S/C10H17ClO3/c1-2-9(11)14-10(12)13-8-6-4-3-5-7-8/h8-9H,2-7H2,1H3 |

Clé InChI |

VVDWMHMCTZKXGR-UHFFFAOYSA-N |

SMILES canonique |

CCC(OC(=O)OC1CCCCC1)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Protocol

-

Reagents :

-

1-Chloropropyl chloroformate (6.41 mmol)

-

Cyclohexanol (6.41 mmol)

-

Pyridine (7.69 mmol, as acid scavenger)

-

Dichloromethane (solvent)

-

-

Procedure :

-

Combine 1-chloropropyl chloroformate and cyclohexanol in dichloromethane.

-

Add pyridine dropwise at 0–5°C to neutralize HCl byproduct.

-

Stir for 12 hours at room temperature.

-

Wash organic layer with water, dry over sodium sulfate, and concentrate under reduced pressure.

-

-

Outcomes :

Two-Step Synthesis from Trichloromethyl Chloroformate

An alternative industrial-scale method, adapted from CN 104,496,822 A , involves trichloromethyl chloroformate (phosgene precursor) and paraldehyde. Though originally designed for 1-chloroethyl derivatives, this approach is modifiable for propyl analogs.

Reaction Mechanism

Step 1 : Formation of Chloroformate-1-Chloropropyl Ester

-

Conducted at -10°C to 0°C to stabilize phosgene intermediates.

-

Catalyst : Triethylamine or pyridine (0.01–0.015:1 molar ratio to trichloromethyl chloroformate).

Step 2 : Esterification with Cyclohexanol

Process Optimization

Comparative Analysis of Methods

Key Findings :

-

The two-step method offers higher yields but requires stringent temperature control and phosgene mitigation.

-

The chloroformate route is safer for small-scale synthesis but less economical for bulk production.

Industrial-Scale Considerations

Solvent Selection

Analyse Des Réactions Chimiques

Types of Reactions

1-chloropropyl cyclohexyl carbonate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form different substituted products.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Hydrolysis: In the presence of water, it can hydrolyze to form cyclohexanol and other by-products.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

Oxidizing Agents: Agents like potassium permanganate or chromium trioxide can be used for oxidation.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Hydrolysis Conditions: Acidic or basic conditions can facilitate hydrolysis reactions.

Major Products Formed

Substitution: Various substituted cyclohexyl carbonates.

Oxidation: Cyclohexanone derivatives.

Reduction: Cyclohexanol derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

1-Chloropropyl cyclohexyl carbonate is classified as a carbonate ester, characterized by a cyclohexyl group attached to a chloroalkyl chain. Its molecular formula is with a molecular weight of approximately 220.7 g/mol. The compound's structure allows it to participate in various chemical reactions, making it a valuable intermediate in synthetic chemistry.

Applications in Organic Synthesis

This compound serves as an important building block in the synthesis of complex organic molecules. Its reactivity towards nucleophiles enables it to participate in several key reactions:

- Nucleophilic Substitution Reactions : The chloro group in the compound can be substituted by various nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-oxygen bonds.

- Synthesis of Pharmaceuticals : It is utilized as an intermediate in the production of pharmaceutical compounds, including antihypertensive agents and anti-inflammatory drugs. For instance, it plays a role in synthesizing Candesartan Cilexetil, an angiotensin II receptor antagonist used to treat high blood pressure.

Biological Applications

This compound has been studied for its potential biological activities:

- Enzyme-Catalyzed Reactions : The compound is used as a substrate in enzyme studies, helping researchers understand metabolic pathways and enzyme mechanisms.

- Medicinal Chemistry : Its derivatives have shown promise in drug development, particularly for their potential antimicrobial and anti-inflammatory properties. Research indicates that modifications of this compound can enhance bioactivity against specific targets.

Industrial Applications

In addition to its role in research and pharmaceuticals, this compound finds applications in various industrial sectors:

- Fragrance and Flavor Production : The compound is utilized in the formulation of fragrances and flavorings due to its pleasant olfactory properties.

- Polymer Chemistry : It can be employed as a monomer or additive in the production of polymers, contributing to materials with specific mechanical or thermal properties.

Case Study 1: Synthesis of Candesartan Cilexetil

A detailed investigation into the synthesis of Candesartan Cilexetil using this compound demonstrated its effectiveness as an intermediate. The process involved nucleophilic substitution reactions that led to high yields of the desired product, showcasing the compound's utility in pharmaceutical synthesis.

Case Study 2: Enzyme Substrate Analysis

In a study examining enzyme-catalyzed reactions involving this compound, researchers found that it acted as an effective substrate for specific enzymes involved in metabolic pathways. This application highlighted its importance in biochemical research and drug development.

Mécanisme D'action

The mechanism of action of 1-chloropropyl cyclohexyl carbonate involves its reactivity with various nucleophiles and electrophiles. The compound can form stable intermediates that undergo further reactions to produce desired products. The molecular targets and pathways depend on the specific reactions and conditions used .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The following table summarizes key differences between 1-chloropropyl cyclohexyl carbonate and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Lipophilicity (logP)* |

|---|---|---|---|---|---|

| This compound | Not explicitly listed | C₁₀H₁₇ClO₃ | ~220.7 (calculated) | Chloropropyl, cyclohexyl | High (inferred) |

| 1-Chloroethyl cyclohexyl carbonate | 99464-83-2 | C₉H₁₅ClO₃ | 206.67 | Chloroethyl, cyclohexyl | High |

| 1-Chloroethyl isopropyl carbonate | 35179-98-7 | C₆H₁₁ClO₃ | 166.6 | Chloroethyl, isopropyl | Moderate |

| Chloromethyl isopropyl carbonate | 99464-83-2 | C₅H₉ClO₃ | 152.58 | Chloromethyl, isopropyl | Moderate |

*Lipophilicity trends inferred from , where cyclohexyl groups increase logP compared to linear or branched alkyl chains .

Key Observations :

- Cyclohexyl vs. Isopropyl : Cyclohexyl-containing compounds exhibit higher lipophilicity due to the bulky, hydrophobic cyclohexane ring, whereas isopropyl analogs are less lipophilic .

- Alkyl Chain Length : The chloropropyl group in the target compound likely enhances lipophilicity compared to shorter chains (e.g., chloroethyl or chloromethyl) due to increased van der Waals interactions .

- Molecular Weight : Longer alkyl chains (e.g., propyl vs. ethyl) and cyclohexyl groups contribute to higher molecular weights, impacting solubility and diffusion rates.

Case Study: Lipophilicity Trends

demonstrates that substituents significantly impact lipophilicity in triazine derivatives. For example:

- Cyclohexyl-containing compounds (5–8) showed higher logP values than linear alkyl analogs (1–4) .

- Structural isomers (e.g., propyl vs. isopropyl) exhibited minor logP differences, with branched chains slightly reducing lipophilicity .

Applying these trends to carbonates:

This compound is predicted to have the highest logP due to its long alkyl chain and cyclohexyl group.

1-Chloroethyl isopropyl carbonate (logP ~2.5–3.0, estimated) would be less lipophilic than cyclohexyl analogs.

Q & A

Q. What validated analytical methods are recommended for detecting trace levels of 1-chloroethyl cyclohexyl carbonate in pharmaceutical matrices?

A GC-MS/MS method using a DB-5MS column in multiple reaction monitoring (MRM) mode is widely adopted. The method demonstrates linearity (4.4–437.8 ng·mL⁻¹), with a limit of detection (LOD) of 2.2 ng·mL⁻¹ and average recovery of 95.6% (RSD = 6.3%, n = 9). This protocol is optimized for candesartan cilexetil tablets but can be adapted for other matrices by adjusting sample preparation steps .

Q. How is 1-chloroethyl cyclohexyl carbonate synthesized, and what intermediates are critical to monitor?

The compound is synthesized via dehydrochlorination of cyclohexanol and 1-chloroethyl chloroformate. Key intermediates include unreacted starting materials (e.g., cyclohexanol) and byproducts like chlorinated derivatives. Reaction efficiency depends on temperature control (typically 0–5°C) and stoichiometric ratios to minimize impurities .

Q. What safety precautions are essential when handling 1-chloroethyl cyclohexyl carbonate in laboratory settings?

The compound is classified as a skin/eye irritant (H314) and combustible liquid (H227). Use PPE (gloves, goggles), work in a fume hood, and store in a ventilated, cool area. Immediate first aid for exposure includes rinsing with water for 15+ minutes and seeking medical attention .

Advanced Research Questions

Q. How can conflicting quantification results between GC-MS and LC-MS methods be resolved when analyzing 1-chloroethyl cyclohexyl carbonate?

Discrepancies often arise from matrix effects (e.g., ion suppression in LC-MS) or column selectivity differences. Perform cross-validation using spiked recovery studies and standard addition methods. For GC-MS, derivatization may enhance volatility, while LC-MS/MS with MRM improves specificity in complex matrices .

Q. What strategies optimize the sensitivity of 1-chloroethyl cyclohexyl carbonate detection in low-concentration biological samples?

Pre-concentration techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) using ethyl acetate improve sensitivity. Coupling with high-resolution mass spectrometry (HRMS) or isotope dilution (e.g., ¹³C-labeled analogs) can reduce background noise and enhance quantification accuracy .

Q. How does 1-chloroethyl cyclohexyl carbonate behave under accelerated stability testing conditions, and what degradation products form?

Under thermal stress (40–60°C) or hydrolytic conditions (pH 1–13), the compound degrades via cleavage of the carbonate ester, releasing cyclohexanol and chloroethyl derivatives. Degradation kinetics follow first-order models, with activation energy calculated using Arrhenius plots. Monitor degradation using stability-indicating HPLC methods .

Q. Can 1-chloroethyl cyclohexyl carbonate serve as a monomer in polymer synthesis, and what catalytic systems are effective?

While not directly studied, structurally similar carbonates (e.g., cyclohexyl carbonate) are copolymerized with propylene oxide using zinc-based catalysts (e.g., Zn₂G) to form block copolymers. Reaction conditions (80–120°C, CO₂ pressure) and catalyst loading (0.1–1.0 mol%) critically influence molecular weight and thermal properties (e.g., Tg = 40–115°C) .

Methodological Tables

Table 1. Key Parameters for GC-MS/MS Quantification of 1-Chloroethyl Cyclohexyl Carbonate

| Parameter | Value/Description | Reference |

|---|---|---|

| Column | DB-5MS (30 m × 0.25 mm × 0.25 µm) | |

| Linear Range | 4.4–437.8 ng·mL⁻¹ | |

| LOD/LOQ | 2.2 ng·mL⁻¹ / 4.4 ng·mL⁻¹ | |

| Recovery (%) | 95.6 ± 6.3 | |

| Ionization Mode | Electron Impact (EI) |

Table 2. Hazard Classification and Safety Data

| Hazard Category | GHS Code/Description | Reference |

|---|---|---|

| Skin/Eye Irritation | H314 (Severe burns) | |

| Combustibility | H227 (Flammable liquid) | |

| Storage Conditions | Ventilated, cool area (<25°C) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.